5-cyclohexyl-4-methyl-4H-1,2,4-triazole-3-thiol
Description
5-Cyclohexyl-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound characterized by a triazole core substituted with a thiol (-SH) group at position 3, a cyclohexyl group at position 5, and a methyl group at position 2. Its molecular structure (C₁₀H₁₆N₃S) imparts unique physicochemical properties, including strong hydrogen-bonding capacity via the thiol group and steric bulk from the cyclohexyl and methyl substituents. These features influence its reactivity in nucleophilic substitutions and coordination chemistry, making it valuable in synthetic and medicinal chemistry applications .
Spectral characterization, such as ¹H NMR, confirms structural integrity, with distinct signals for NH₂ and SH protons observed in related triazole-thiol derivatives .
Properties
IUPAC Name |
3-cyclohexyl-4-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3S/c1-12-8(10-11-9(12)13)7-5-3-2-4-6-7/h7H,2-6H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEGFTNWHBZPJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357724 | |
| Record name | 5-cyclohexyl-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
335220-81-0 | |
| Record name | 5-cyclohexyl-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Base-Catalyzed Intramolecular Cyclization
The most widely reported method involves cyclization of thiosemicarbazide precursors under alkaline conditions. A representative procedure involves reacting cyclohexyl-substituted hydrazides with methyl isothiocyanate to form intermediate thiosemicarbazides, followed by cyclization in sodium hydroxide (NaOH).
General Procedure :
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Thiosemicarbazide Formation :
-
Cyclization :
Optimization Parameters :
Acid-Mediated Cyclization
Alternative routes employ sulfuric acid (H₂SO₄) for cyclization, though this method preferentially yields 1,3,4-thiadiazoles unless carefully controlled. For triazole-thiols, short reaction times (≤2 hours) and low temperatures (0–5°C) are critical to suppress thiadiazole formation.
Procedure :
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Dissolve thiosemicarbazide in concentrated H₂SO₄.
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Stir at 0°C for 1 hour, then quench with ice-water.
Yield Comparison :
| Cyclization Agent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| NaOH (2N) | 80 | 4 | 82 |
| H₂SO₄ | 0 | 1 | 68 |
Starting Materials and Intermediate Characterization
Hydrazide Synthesis
The precursor 4-methylcyclohexanecarbohydrazide is synthesized via:
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Esterification : Cyclohexanecarboxylic acid + methanol → methyl cyclohexanecarboxylate.
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Hydrazinolysis : React ester with hydrazine hydrate (80°C, 6 hours).
Analytical Validation :
Thiosemicarbazide Intermediate
Spectral Data :
Purification and Yield Optimization
Crystallization Techniques
Chromatographic Methods
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Silica Gel Chromatography : Elution with ethyl acetate/hexane (3:7) resolves non-polar byproducts.
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HPLC : C18 column, acetonitrile-water (65:35), retention time = 8.2 minutes.
Comparative Analysis of Synthetic Methods
Alkaline vs. Acidic Cyclization
| Parameter | NaOH Method | H₂SO₄ Method |
|---|---|---|
| Yield | 82% | 68% |
| Byproducts | <5% | 15–20% thiadiazoles |
| Reaction Time | 4 hours | 1 hour |
| Scalability | Industrial | Laboratory-scale |
Base-catalyzed cyclization is preferred for scalability and purity, while acid-mediated routes require stringent temperature control.
Mechanistic Insights
Cyclization Pathway
The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the thiocarbonyl group, followed by deprotonation and ring closure (Fig. 1):
Kinetic Studies :
Industrial Production Considerations
Continuous Flow Reactors
Waste Management
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Neutralization Byproducts : Na₂SO₄ (from NaOH) or (NH₄)₂SO₄ (from H₂SO₄) require precipitation and filtration.
Challenges and Solutions
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions: 5-Cyclohexyl-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiolates.
Substitution: Alkylated or acylated triazole derivatives.
Scientific Research Applications
Chemistry: 5-Cyclohexyl-4-methyl-4H-1,2,4-triazole-3-thiol is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound exhibits potential biological activities, such as antimicrobial and anticancer properties. It is used in the development of new therapeutic agents .
Medicine: Research has shown that derivatives of this compound can act as enzyme inhibitors, making them valuable in drug discovery and development .
Industry: In the industrial sector, this compound is used in the formulation of corrosion inhibitors and as an additive in lubricants .
Mechanism of Action
The mechanism of action of 5-cyclohexyl-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzyme activity . This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: Electron-Donating Groups: Derivatives with -NH₂ (e.g., 4-amino-5-phenyl) exhibit enhanced antioxidant activity due to improved radical scavenging via electron donation . Aromatic vs. Aliphatic Substituents: Phenyl or pyridyl groups (e.g., 5-(4-pyridyl)) enhance metal-binding capacity, whereas cyclohexyl groups increase lipophilicity and steric hindrance, affecting reaction selectivity . Halogenated Derivatives: Yucasin’s 4-chlorophenyl group enables specific enzyme inhibition, highlighting the role of halogen atoms in target interactions .
- Biological Activities: Anticandidal Activity: Benzimidazole-triazole hybrids (e.g., 5-(4-((5(6)-substituted-1H-benzimidazol-2-yl)phenyl)-4-methyl-4H-1,2,4-triazole-3-thiol) show efficacy against Candida species, attributed to synergistic effects between heterocyclic moieties . Anticoccidial Activity: Diphenyl-triazole-thiol derivatives inhibit Eimeria stiedae by targeting α-glucosidase, comparable to the reference drug toltrazuril . Antioxidant Capacity: Quantum chemical calculations (DFT) correlate electron-donating substituents (-NH₂, -SH) with reduced ionization potentials, enhancing free radical scavenging in DPPH• and ABTS•+ assays .
Melting Points and Solubility:
- 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol: Melting point 308–313°C; soluble in pyridine .
- 5-Cyclohexyl-4-methyl derivative: Higher lipophilicity due to cyclohexyl group likely reduces aqueous solubility compared to pyridyl or amino-substituted analogs.
Theoretical and Experimental Insights
- DFT Studies: Electron-donating groups lower HOMO-LUMO gaps in 4-amino-5-phenyl derivatives, facilitating electron transfer in antioxidant mechanisms .
- Steric Effects : The cyclohexyl group in the target compound may hinder nucleophilic attack at the thiol group, contrasting with less bulky analogs like yucasin .
Biological Activity
5-Cyclohexyl-4-methyl-4H-1,2,4-triazole-3-thiol (CAS Number: 335220-81-0) is a compound of interest due to its diverse biological activities. This article delves into its biological properties, including antimicrobial, anticancer, and potential therapeutic applications, supported by research findings and case studies.
Molecular Formula: C₉H₁₅N₃S
Molecular Weight: 197.30 g/mol
Structure: The compound features a triazole ring with a methyl group and a cyclohexyl substituent, alongside a thiol functional group. This structure is significant for its biological reactivity and interaction with various biological targets.
| Property | Value |
|---|---|
| CAS Number | 335220-81-0 |
| Molecular Formula | C₉H₁₅N₃S |
| Molecular Weight | 197.30 g/mol |
| Hazard Classification | Irritant |
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties . A study evaluated its effectiveness against various bacterial and fungal strains. The results demonstrated:
- Inhibition of Bacterial Growth: The compound showed significant inhibition against Gram-positive and Gram-negative bacteria.
- Fungal Activity: Effective against common fungal pathogens, suggesting potential use in antifungal therapies.
The minimum inhibitory concentration (MIC) values were determined for several strains, highlighting its potency:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Anticancer Properties
This compound has been investigated for its anticancer effects , particularly in cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Key findings include:
- Cell Viability Reduction: The compound significantly reduced cell viability in treated cultures.
- Mechanism of Action: It appears to induce apoptosis via the activation of caspase pathways.
The half-maximal inhibitory concentration (IC50) values for cancer cell lines were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HepG2 | 20 |
Case Studies
- Antimicrobial Efficacy Study : A recent study published in Frontiers in Chemistry assessed the antimicrobial activity of various triazole derivatives, including this compound. Results indicated that this compound had superior activity compared to other derivatives tested, suggesting structural features that enhance its efficacy .
- Cancer Cell Apoptosis : In a laboratory study focusing on apoptosis in cancer cells, researchers found that treatment with the compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in MCF-7 cells. This supports its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
